Cas no 3042-22-6 (2-Phenyl-1H-pyrrole)

2-Phenyl-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a phenyl group at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its conjugated system enhances reactivity in electrophilic substitution and metal-catalyzed coupling reactions, facilitating the construction of complex molecular frameworks. The compound's stability and solubility in common organic solvents further contribute to its utility in synthetic applications. Researchers leverage 2-phenyl-1H-pyrrole for developing agrochemicals, dyes, and bioactive molecules due to its versatile functionalization potential and compatibility with diverse reaction conditions.
2-Phenyl-1H-pyrrole structure
2-Phenyl-1H-pyrrole structure
Product Name:2-Phenyl-1H-pyrrole
CAS No:3042-22-6
MF:C10H9N
MW:143.185162305832
MDL:MFCD00963556
CID:308960
PubChem ID:72898
Update Time:2025-06-08

2-Phenyl-1H-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-1H-pyrrole
    • 1H-Pyrrole, 2-phenyl-
    • 2-Phenylpyrrole
    • 1H-Pyrrole,2-phenyl
    • 2-Phenylpyrole
    • 2-PHENYL-PYRROLE
    • 5-phenylpyrrole
    • Pyrrole,2-phenyl
    • NSC 94963
    • 2-Phenyl-1H-pyrrole #
    • NSC94963
    • AKOS005266807
    • BRN 0110978
    • SCHEMBL12759533
    • MFCD00963556
    • 5-20-07-00369 (Beilstein Handbook Reference)
    • FT-0691840
    • 2-phenyl-1H-pyrrol
    • AI-942/25034739
    • SY122110
    • Pyrrole, 2-phenyl-
    • SKE60YK8AW
    • 1H-Pyrrole, 2-phenyl- (9CI)
    • SCHEMBL80142
    • Z1198155817
    • DS-17556
    • EN300-1072832
    • InChI=1/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11
    • 3042-22-6
    • AKOS025394611
    • NSC-94963
    • SB62057
    • phenyl-azole
    • DTXSID40184510
    • UNII-SKE60YK8AW
    • phenylpyrrole
    • CS-W008503
    • BB 0268022
    • DB-008229
    • DTXCID80107001
    • 1H-Pyrrole, 2-phenyl-(9CI)
    • MDL: MFCD00963556
    • Inchi: 1S/C10H9N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8,11H
    • InChI Key: IRTLROCMFSDSNF-UHFFFAOYSA-N
    • SMILES: N1C=CC=C1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 143.07300
  • Monoisotopic Mass: 143.073499
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 143.18
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.8

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.076±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 130 ºC
  • Boiling Point: 272 ºC
  • Flash Point: 124.6±10.5 ºC,
  • Refractive Index: 1.5000 (estimate)
  • Solubility: Very slightly soluble (0.56 g/l) (25 º C),
  • PSA: 15.79000
  • LogP: 2.68170

2-Phenyl-1H-pyrrole Security Information

2-Phenyl-1H-pyrrole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenyl-1H-pyrrole Production Method

2-Phenyl-1H-pyrrole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3042-22-6)2-Phenyl-1H-pyrrole
Order Number:A876198
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:48
Price ($):158.0/374.0/1141.0
Email:sales@amadischem.com

2-Phenyl-1H-pyrrole Related Literature

Additional information on 2-Phenyl-1H-pyrrole

Research Briefing on 2-Phenyl-1H-pyrrole (CAS: 3042-22-6): Recent Advances and Applications in Chemical Biology and Medicine

2-Phenyl-1H-pyrrole (CAS: 3042-22-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in targeting inflammatory pathways, cancer, and infectious diseases. This briefing synthesizes the latest research findings on 2-Phenyl-1H-pyrrole, highlighting its molecular mechanisms, synthetic methodologies, and emerging applications.

One of the most notable advancements in the study of 2-Phenyl-1H-pyrrole is its identification as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Phenyl-1H-pyrrole exhibit selective COX-2 inhibition with minimal gastrointestinal side effects, making them promising candidates for next-generation anti-inflammatory drugs. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives.

In the realm of oncology, 2-Phenyl-1H-pyrrole has shown promise as a modulator of apoptosis pathways. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that certain 2-Phenyl-1H-pyrrole analogs induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2. These findings were corroborated by in vivo studies using xenograft models, where tumor growth was significantly inhibited without observable toxicity to normal tissues.

Another groundbreaking application of 2-Phenyl-1H-pyrrole lies in its antimicrobial properties. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that 2-Phenyl-1H-pyrrole derivatives exhibit broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The mechanism of action involves disruption of bacterial cell membrane integrity and inhibition of efflux pumps, which are critical for antibiotic resistance.

From a synthetic chemistry perspective, advancements in the green synthesis of 2-Phenyl-1H-pyrrole have been achieved. A 2023 publication in Green Chemistry described a solvent-free, catalyst-free method for the synthesis of 2-Phenyl-1H-pyrrole using microwave irradiation, which significantly reduces reaction times and environmental impact. This method offers a scalable and sustainable approach for industrial production, addressing one of the key challenges in the commercialization of pyrrole-based pharmaceuticals.

In conclusion, 2-Phenyl-1H-pyrrole (CAS: 3042-22-6) continues to be a focal point of research in chemical biology and medicine, with its diverse pharmacological activities and innovative synthetic routes. Future directions may include the development of hybrid molecules combining 2-Phenyl-1H-pyrrole with other bioactive moieties to enhance therapeutic efficacy and reduce off-target effects. The ongoing exploration of its mechanisms and applications underscores its potential as a cornerstone in drug discovery and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3042-22-6)2-Phenyl-1H-pyrrole
A876198
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):158.0/374.0/1141.0
Email